
3'-Acetamidoacetophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetophenone derivatives, including compounds similar to 3'-Acetamidoacetophenone, involves several key reactions. For instance, 4-Chloro-2-hydroxyacetophenone synthesis demonstrates the use of acetylation, methylation, and Fries rearrangement processes, showing an overall yield of about 44% (Teng Da-wei, 2011). Moreover, the Dakin–West reaction facilitated the synthesis of N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, highlighting a method for producing acetophenone derivatives using trifluoroacetic acid (TFA) as a catalyst (Huiyun Tian et al., 2014).
Molecular Structure Analysis
The structural analysis of acetophenone derivatives reveals the influence of various functional groups and substituents on the molecular geometry and intermolecular interactions. A study on o-hydroxyacetophenone derivatives using X-ray powder diffraction illustrated how weak hydrogen bonds, such as C–H⋯O, C–H⋯π, and π⋯π interactions, contribute to the stabilization of crystal packing, forming supramolecular assemblies (Basab Chattopadhyay et al., 2012).
Applications De Recherche Scientifique
Neuroscience Research : It's utilized in studying the role of histaminergic neurons in maintaining wakefulness, attention, learning, and other cognitive processes (Schwartz, 2011).
Chemical Physics : Used for studying the perturbed 3La state of acetophenone in polar solvents (Lamola, 1967).
Synthetic Chemistry : It assists in the synthesis of 13C-bromoform, 13C-tetrabromomethane, and various dibromo compounds (Siegel & Seebach, 1980).
Pharmacology : Involved in synthesizing new sodium channel blocking 3-aminopyrroles with significant activity and low neurotoxicity (Unverferth et al., 1998).
Dye Production : Acts as a building block for thiophene azo dyes (Eller & Holzer, 2006).
Sonochemistry : Enhances the synthesis of novel pyrazolyne derivatives through ultrasonic irradiation, providing higher yields and shorter reaction times (Pacheco et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3’-Acetamidoacetophenone are currently not well-defined in the literature. This compound is a derivative of acetophenone, which is known to interact with various enzymes and receptors in the body. The specific targets of 3’-acetamidoacetophenone may differ due to the presence of the acetamido group .
Mode of Action
The mode of action of 3’-Acetamidoacetophenone is not well-studied. As a derivative of acetophenone, it may share some of its properties. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The presence of the acetamido group in 3’-Acetamidoacetophenone could potentially alter these interactions and result in different biological effects.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 127-130°c . It is soluble in chloroform, ethyl acetate, and methanol , which suggests that it could be well-absorbed in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Acetamidoacetophenone. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interactions with its targets . .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZTYHRVDOKRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323577 | |
| Record name | 3'-Acetamidoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7463-31-2 | |
| Record name | N-(3-Acetylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 404340 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7463-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Acetamidoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

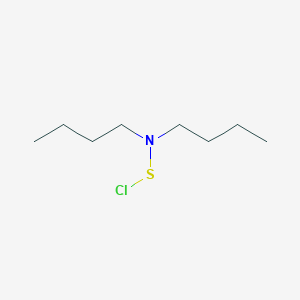
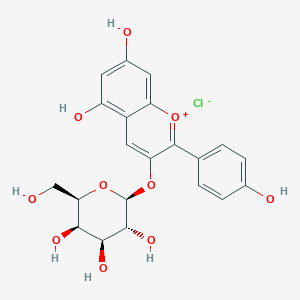
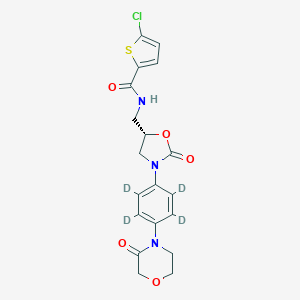


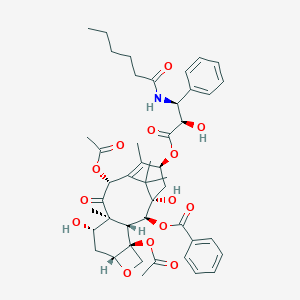
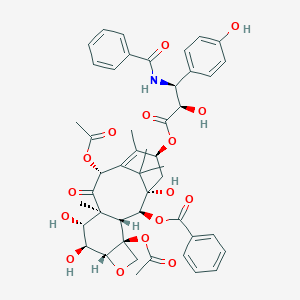


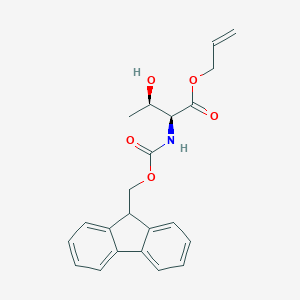


![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)